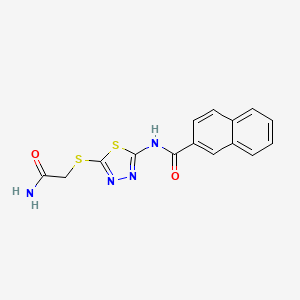
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities and are used in medicinal chemistry . The compound also contains a naphthamide group, which is derived from naphthalene, a polycyclic aromatic hydrocarbon.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole and naphthamide groups. The thiadiazole ring would likely contribute to the compound’s polarity and could influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole ring could increase the compound’s polarity, potentially affecting its solubility and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization in Dyeing
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide derivatives are synthesized for applications in dyeing. These derivatives have been utilized in the production of acid dyes, showing potential in dyeing performance on nylon fabric. Their synthesis involves reactions with chloroacetylchloride and suitable solvents, followed by cyclization with thiourea. The compounds are characterized using various analytical techniques including UV, IR, and NMR spectra (Malik et al., 2018).
Potential Antihypertensive Agents
Thiadiazole derivatives, including those similar to this compound, have been synthesized as potential antihypertensive agents. These compounds are created by condensing 2-amino-5-aryl/alkyl-1,3,4-thiadiazoles with other chemical structures, indicating their potential in developing new antihypertensive drugs (Samel & Pai, 2010).
Anticancer Applications
1,3,4-thiadiazole derivatives, related to this compound, have been explored for their anticancer properties. These compounds have shown potential in in vitro and in vivo anticancer activities, with significant activities against specific cancer cell lines, indicating their promise in cancer therapy (Eldhose et al., 2020).
Antimicrobial and Antifungal Applications
Compounds containing 1,3,4-thiadiazole, similar to this compound, have been investigated for their antimicrobial and antifungal activities. These studies focus on synthesizing new derivatives and assessing their effectiveness against various pathogens, demonstrating their potential use in treating infections (Ameen & Qasir, 2017).
DNA Damage Protection
Research has also explored the protective activities of thiadiazole derivatives against DNA damage. This includes studies on the synthesis of compounds and their effectiveness in safeguarding DNA from damage, highlighting their potential therapeutic applications in preventing or mitigating genetic damage (Abdel-Wahab et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S2/c16-12(20)8-22-15-19-18-14(23-15)17-13(21)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H2,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUHMYICXBTJDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
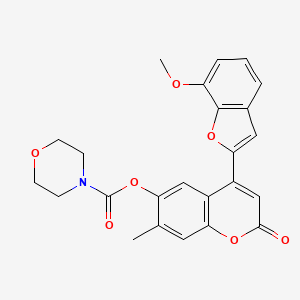

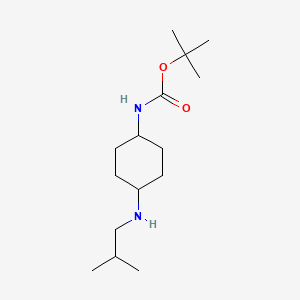
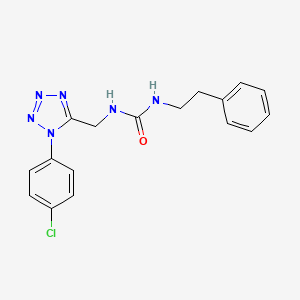
![N-(3-chlorophenyl)-4-fluoro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B2761761.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B2761763.png)
![6-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2761767.png)
![1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride](/img/structure/B2761771.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2761772.png)
![3-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2761773.png)
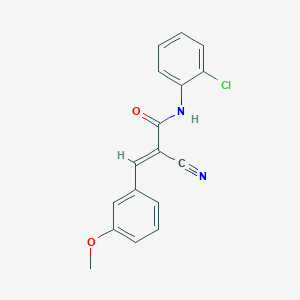
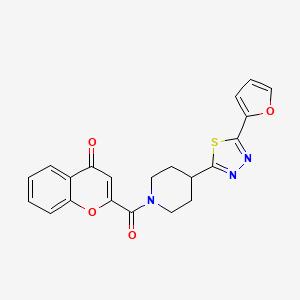
![3-amino-3-[3-(carbamoylmethoxy)phenyl]propanoic acid](/img/structure/B2761776.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide](/img/structure/B2761779.png)
